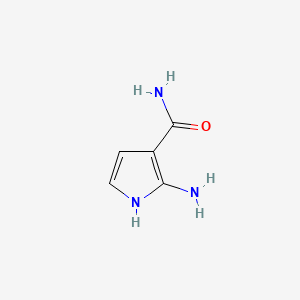
2-Amino-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1H-pyrrole-3-carboxamide is a heterocyclic organic compound with a pyrrole ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-pyrrole-3-carboxamide typically involves the reaction of pyrrole derivatives with appropriate amines under controlled conditions. One common method involves the cyanoacetylation of amines followed by cyclization and subsequent functional group modifications . Another approach includes the use of hydrazones and subsequent heating to induce cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions: 2-Amino-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
2-Amino-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Amino-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
- 2-Phenyl-1H-pyrrole-3-carboxamide
- 4-Amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide
Comparison: Compared to similar compounds, 2-Amino-1H-pyrrole-3-carboxamide exhibits unique reactivity and biological activity profiles. Its amino group at the 2-position and carboxamide group at the 3-position confer distinct chemical properties, making it a valuable compound for various applications .
生物活性
2-Amino-1H-pyrrole-3-carboxamide is a heterocyclic organic compound characterized by its pyrrole ring structure and functional groups that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, summarizing research findings, case studies, and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C5H7N3O. The compound features an amino group at the 2-position and a carboxamide group at the 3-position, which are critical for its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor or modulator of various enzymes involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit protein tyrosine kinases, which play a significant role in cell signaling and proliferation .
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including drug-resistant strains .
Antimicrobial Properties
Research has demonstrated that this compound exhibits potent antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL for some derivatives .
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines, such as A-431 and A-549. The structural modifications around the pyrrole ring enhance its potency against these cancer cells .
Case Studies
- Antituberculosis Activity : A series of pyrrole derivatives were synthesized and evaluated for their anti-TB activity. Compound modifications led to enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis, demonstrating the potential of pyrrole-based scaffolds in developing new therapeutics .
- Protein Kinase Inhibition : Research focused on the synthesis of protein tyrosine kinase inhibitors derived from this compound showed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties.
| Compound | Biological Activity | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | <0.016 | Effective against drug-resistant strains |
| 2-Phenyl-1H-pyrrole-3-carboxamide | Moderate Anticancer | ~0.05 | Less effective than 2-Amino variant |
| Pyrrolomycin | Antimicrobial | <0.01 | Potent but structurally different |
特性
IUPAC Name |
2-amino-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-3(5(7)9)1-2-8-4/h1-2,8H,6H2,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTODFWKFORSYAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














